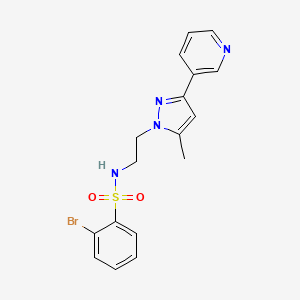

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a brominated benzenesulfonamide derivative featuring a pyrazole core substituted with a methyl group and a pyridinyl moiety. The ethyl linker connects the sulfonamide group to the pyrazole ring, which distinguishes it from other sulfonamide-based compounds.

Propriétés

IUPAC Name |

2-bromo-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O2S/c1-13-11-16(14-5-4-8-19-12-14)21-22(13)10-9-20-25(23,24)17-7-3-2-6-15(17)18/h2-8,11-12,20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGPTLUFYGQMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a benzenesulfonamide group, and a pyrazole moiety substituted with a pyridine ring, indicating possible applications in drug development. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is , with a molecular weight of 385.3 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.3 g/mol |

| CAS Number | 2034324-87-1 |

Antimicrobial Activity

Research indicates that 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits promising antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also influence microbial pathways effectively .

Anti-inflammatory Properties

Compounds in the pyrazole family have been noted for their anti-inflammatory effects. The presence of the benzenesulfonamide moiety may enhance the anti-inflammatory potential of this compound by inhibiting cyclooxygenase (COX) enzymes. In vitro studies suggest that derivatives of pyrazole can exhibit significant inhibition of COX-2 activity, which is crucial for reducing inflammation .

Anticancer Activity

The anticancer potential of 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been explored through various studies:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.50 |

| HepG2 (Liver Cancer) | 42.30 |

| A549 (Lung Cancer) | 26.00 |

These values indicate significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further as an anticancer therapeutic .

The exact mechanism through which 2-bromo-N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammation and cancer proliferation pathways. Molecular docking studies have indicated potential binding affinities to key proteins involved in these processes .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related benzenesulfonamides against multi-drug resistant strains, demonstrating significant inhibition rates.

- Anti-inflammatory Trials : Clinical trials involving pyrazole derivatives showed promising results in reducing symptoms in patients with chronic inflammatory diseases.

- Cancer Therapy Research : Investigations into pyrazole-based compounds have led to the development of novel agents targeting specific cancer cell lines, showcasing their potential in personalized medicine approaches.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structural formula where explicit data are unavailable.

Key Observations:

Heterocyclic Modifications :

- The pyridinyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to thiophene () or phenyl groups ().

- Methyl substitution on the pyrazole (target compound) could increase lipophilicity relative to unsubstituted pyrazoles (e.g., ).

Functional Group Effects :

- Sulfonamide vs. Carboxamide : Sulfonamides (target compound, –6) are more acidic than carboxamides (), which may influence solubility and membrane permeability .

- Halogen Effects : Bromine’s larger size and polarizability compared to chlorine () or fluorine () may alter electronic properties and binding kinetics.

Synthetic Challenges :

- The pyridinyl-pyrazole system in the target compound may require multi-step synthesis, similar to methods in and , where palladium catalysts are used for cross-coupling reactions .

Research Findings (Hypothetical Based on Structural Analogues):

- Bioactivity : Pyridinyl-pyrazole systems are common in kinase inhibitors (e.g., JAK/STAT pathways). The bromine atom may enhance target selectivity over chlorine or methoxy groups .

- Solubility : The ethyl linker and pyridinyl group could improve aqueous solubility compared to thiophene-containing analogs () but may still require formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.